1-(3-Nitrobenzyl)urea
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3O3 |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
(3-nitrophenyl)methylurea |
InChI |
InChI=1S/C8H9N3O3/c9-8(12)10-5-6-2-1-3-7(4-6)11(13)14/h1-4H,5H2,(H3,9,10,12) |
InChI Key |
JOQZPQFAWWRFDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Nitrobenzyl Urea and Its Chemical Derivatives
Classical Approaches for Urea (B33335) Backbone Formation
The construction of the urea linkage is a cornerstone of organic synthesis, with several well-established methods. These approaches are broadly applicable to the synthesis of a wide range of urea derivatives, including 1-(3-nitrobenzyl)urea.
Phosgene (B1210022) and Phosgene-Surrogate Mediated Syntheses
The reaction of amines with phosgene (COCl₂) has been a traditional and widely used method for the synthesis of ureas. nih.gov This process typically involves the in-situ generation of an isocyanate intermediate from a primary amine, which then reacts with another amine to form the urea. However, due to the high toxicity and hazardous nature of phosgene gas, safer alternatives known as phosgene surrogates have been developed. rsc.orgrsc.org
Triphosgene (B27547), a stable crystalline solid, is a common and safer substitute for phosgene. nih.govrsc.orgnih.gov It decomposes to generate phosgene in situ, thereby minimizing the risks associated with handling the toxic gas. nih.gov The synthesis of unsymmetrical ureas using triphosgene involves the sequential addition of two different amines. nih.govdergipark.org.tr For the synthesis of this compound, 3-nitrobenzylamine would be reacted with triphosgene, followed by the addition of ammonia (B1221849). Other phosgene surrogates include diphosgene, bis(4-nitrophenyl)carbonate, and 1,1'-carbonylbisbenzotriazole. rsc.orgrsc.org
Table 1: Common Phosgene Surrogates in Urea Synthesis
| Reagent Name | Chemical Formula | Physical State | Key Advantages |
| Triphosgene | C₃Cl₆O₃ | Crystalline Solid | Easier and safer to handle than phosgene gas. rsc.orgnih.gov |
| Diphosgene | C₂Cl₄O₂ | Liquid | Less volatile than phosgene. rsc.org |
| Bis(4-nitrophenyl)carbonate | C₁₃H₈N₂O₇ | Solid | Stable and non-volatile. rsc.org |
| 1,1'-Carbonylbisbenzotriazole | C₁₃H₈N₆O | Solid | Offers good reactivity. rsc.org |
Isocyanate-Based Reaction Pathways for Urea Linkage Construction
The reaction between an isocyanate and an amine is a direct and efficient method for forming a urea linkage. rsc.orgthieme-connect.com For the synthesis of this compound, the key intermediate is 3-nitrophenyl isocyanate. asianpubs.org This isocyanate can be prepared from 3-nitroaniline (B104315) through phosgenation or by using phosgene-free methods like the Curtius, Hofmann, or Lossen rearrangements. thieme-connect.comwikipedia.org
Once 3-nitrobenzyl isocyanate is obtained, it can be reacted with ammonia to yield this compound. wikipedia.orgchemicalbook.com This reaction is typically carried out in a suitable solvent and proceeds readily. The use of isocyanates is a versatile approach that allows for the synthesis of a wide variety of substituted ureas by choosing the appropriate amine reactant. asianpubs.orgthieme-connect.com
Table 2: Isocyanate-Based Synthesis of Ureas
| Reactant 1 | Reactant 2 | Product | Key Features |
| Isocyanate (R-NCO) | Amine (R'-NH₂) | Unsymmetrical Urea (R-NH-CO-NH-R') | Direct and high-yielding reaction. rsc.orgthieme-connect.com |
| 3-Nitrobenzyl isocyanate | Ammonia (NH₃) | This compound | Specific pathway to the target compound. wikipedia.org |
| Di-isocyanate | Diamine | Polyurea | Leads to the formation of polymers. wikipedia.org |
Carbonyldiimidazole (CDI) Methodologies in Urea Synthesis
1,1'-Carbonyldiimidazole (CDI) is a safer and more convenient reagent for urea synthesis compared to phosgene and its surrogates. commonorganicchemistry.combiointerfaceresearch.com CDI reacts with a primary amine to form an activated carbamoyl-imidazole intermediate. researchgate.netcommonorganicchemistry.com This intermediate then reacts with a second amine to produce the desired urea, releasing imidazole (B134444) as a byproduct. biointerfaceresearch.comresearchgate.net
For the synthesis of this compound, 3-nitrobenzylamine would be reacted with CDI to form the N-(3-nitrobenzyl)carbamoyl-imidazole intermediate. Subsequent reaction with ammonia would then yield the final product. biointerfaceresearch.com The order of addition of the reagents is crucial to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com This method is known for its mild reaction conditions and the ease of purification of the products. researchgate.netorgsyn.org
Strategic Introduction of the 3-Nitrobenzyl Moiety and Related Nitro-Substituted Benzylic Groups
The 3-nitrobenzyl group is a key structural feature of the target compound. Its introduction is typically achieved by starting with a commercially available precursor that already contains this moiety, such as 3-nitrobenzylamine or 3-nitrobenzyl isocyanate. asianpubs.orgmcgill.ca The synthesis of these precursors often begins with nitration of toluene (B28343) or a related benzyl (B1604629) derivative, followed by functional group transformations.
The nitro group on the benzene (B151609) ring is a strong electron-withdrawing group, which influences the reactivity of the benzylic position. researchgate.net This electronic effect can be exploited in various synthetic strategies. For instance, the synthesis of nitrobenzyl analogs can be achieved through alkylation reactions. researchgate.net The introduction of other nitro-substituted benzylic groups, such as 2-nitrobenzyl or 4-nitrobenzyl, follows similar synthetic logic, starting from the corresponding nitro-substituted precursors. nih.govmdpi.combeilstein-journals.org
Optimization of Reaction Conditions for Yield and Purity Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of catalysts or promoters.
For instance, in a microwave-assisted synthesis of this compound from 3-nitrobenzylamine hydrochloride and potassium cyanate (B1221674), the reaction was optimized by adjusting the temperature and time, achieving a 90% yield. mcgill.ca The use of microwave irradiation can significantly reduce reaction times and improve yields. mcgill.ca
Purification of the final product is often achieved through recrystallization. biointerfaceresearch.com The choice of solvent for recrystallization is critical to obtain a high-purity crystalline product. Common solvents for recrystallization of urea derivatives include ethanol, methanol, or mixtures like ethyl acetate/hexane. biointerfaceresearch.com The purity of the synthesized compound can be confirmed by various analytical techniques, including melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. mcgill.ca
Synthetic Routes to Analogues and Functionally Modified Derivatives
The synthetic methodologies described above can be readily adapted to produce a wide range of analogues and functionally modified derivatives of this compound. By varying the starting amine or isocyanate, a diverse library of compounds can be generated. nih.govnih.govhilarispublisher.commdpi.comnih.gov
For example, reacting different substituted anilines or benzylamines with CDI or triphosgene, followed by reaction with ammonia, would yield a series of N-substituted ureas. mdpi.com Alternatively, using substituted isocyanates and reacting them with 3-nitrobenzylamine would also lead to a variety of derivatives. nih.gov
Functional modifications can also be introduced to the 3-nitrobenzyl moiety itself. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized. Other substituents can be introduced onto the benzene ring through standard electrophilic aromatic substitution reactions, provided the existing functional groups are compatible with the reaction conditions. The synthesis of such analogues is important for structure-activity relationship (SAR) studies in various applications. hilarispublisher.com
Synthesis of Substituted Aryl Urea Derivatives
The formation of the urea bond is a cornerstone of many synthetic endeavors. For aryl-substituted ureas like this compound, the most prevalent and direct synthetic strategies involve the reaction of an amine with an isocyanate or an isocyanate equivalent.
Common synthetic routes for substituted ureas include:
The reaction of amines with phosgene or safer phosgene equivalents like triphosgene and N,N'-Carbonyldiimidazole (CDI). acs.org
Catalytic carbonylation of amines using carbon monoxide. acs.org
Rearrangement reactions such as the Curtius, Lossen, and Hofmann rearrangements, which proceed through an isocyanate intermediate. acs.org
The reaction of amines with isocyanates, which is one of the most direct methods. acs.orgchemicalbook.com
For the specific synthesis of This compound , the most direct approach involves the reaction between 3-nitrobenzylamine and a source of the cyanate ion or by reacting 3-nitrobenzyl isocyanate with ammonia. A highly analogous reaction is the synthesis of 1-(3-pyridylmethyl)-3-(4-nitrophenyl)urea, which is prepared by reacting p-nitrophenyl isocyanate with 3-(aminomethyl)pyridine (B1677787) in toluene. prepchem.com The reaction proceeds with a noticeable exotherm and results in a high yield of the final urea product after stirring overnight. prepchem.com This exemplifies the common strategy of reacting an amine with an isocyanate. chemicalbook.com
Another well-established method involves the coupling of a substituted aniline (B41778) with an aryl isocyanate. For instance, N-(3-Nitrophenyl)-N′-phenylurea is synthesized from the reaction of 3-nitroaniline with phenyl isocyanate. nih.gov This highlights the general applicability of using isocyanate precursors for creating unsymmetrical ureas.
A versatile, two-step procedure can also be employed, using a carbamate (B1207046) intermediate. In this method, an amine is first reacted with 4-nitrophenyl-N-benzylcarbamate. The resulting disubstituted urea derivative is then subjected to hydrogenolysis to remove the benzyl group, yielding the desired monosubstituted urea. bioorganic-chemistry.com This approach is notable for its high efficiency and tolerance for various amine structures and reaction media, including aqueous environments. bioorganic-chemistry.com
The following table summarizes key reactants used in analogous syntheses for producing substituted aryl ureas.
| Product | Reactant 1 | Reactant 2 | Solvent | Yield |
| 1-(3-pyridylmethyl)-3-(4-nitrophenyl)urea | p-Nitrophenyl isocyanate | 3-(Aminomethyl)pyridine | Toluene | 98% prepchem.com |
| N-(3-Nitrophenyl)-N′-phenylurea | 3-Nitroaniline | Phenyl isocyanate | Dichloromethane | 46% nih.gov |
| 1-(3-nitrophenyl)-3-(3-(pentafluorosulfanyl)phenyl)urea | 3-Nitrophenylisocyanate | 3-pentafluorosulfanyl aniline | Tetrahydrofuran | 94% csic.es |
| Cyclohexylurea | Cyclohexylamine | 4-nitrophenyl-N-benzylcarbamate | Dichloromethane | 93% (2 steps) bioorganic-chemistry.com |
Preparation of Metal Complexes Involving Nitrobenzyl Urea Ligands
Urea and its derivatives are effective ligands, capable of coordinating with metal ions through their carbonyl oxygen and/or amide nitrogen atoms. researchgate.netrjpbcs.com The coordination behavior often depends on the metal ion and reaction conditions. rjpbcs.com The synthesis of metal complexes with ligands containing a nitrobenzyl urea moiety follows general procedures for forming coordination compounds, typically by reacting the ligand with a metal salt in a suitable solvent.
A study on the synthesis of metal complexes with a structurally related ligand, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, provides significant insight into this area. mdpi.com In this research, dinuclear metal(II) complexes of copper (Cu), nickel (Ni), cobalt (Co), zinc (Zn), cadmium (Cd), palladium (Pd), and platinum (Pt) were successfully synthesized. mdpi.com The general procedure involved reacting the urea derivative ligand with the corresponding metal(II) salt under reflux conditions. researchgate.net The resulting complexes were found to be colored, stable, and soluble in solvents like DMSO and DMF. researchgate.net
Characterization of these complexes using Fourier-transform infrared (FTIR) spectroscopy indicated that the ligand coordinates to the metal ions through the oxygen atom of the carbonyl group. mdpi.com This mode of coordination is common for urea-type ligands when reacting with metals like Fe(III), Zn(II), and Cu(II). rjpbcs.com Molar conductivity measurements of the synthesized complexes showed they were non-electrolytic in nature. mdpi.com It has been noted that the formation of metal complexes can significantly enhance the biological activity of the urea ligand, a phenomenon explained by chelation theory, which increases the lipophilicity of the compound. mdpi.comnih.gov
The table below details the metal complexes formed with the analogous ligand 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and their properties.
| Complex | Ligand | Metal Salt | Yield | Molar Conductivity (Ω⁻¹cm²mol⁻¹) |
| [Cu₂(L)Cl₄] | 1,3-diethyl-1,3-bis(4-nitrophenyl)urea | CuCl₂·2H₂O | 83% | 15 researchgate.net |
| [Ni₂(L)Cl₄] | 1,3-diethyl-1,3-bis(4-nitrophenyl)urea | NiCl₂·6H₂O | 65% | 12 researchgate.net |
| [Co₂(L)Cl₄] | 1,3-diethyl-1,3-bis(4-nitrophenyl)urea | CoCl₂·6H₂O | 50% | 10 researchgate.net |
| [Zn₂(L)Cl₄] | 1,3-diethyl-1,3-bis(4-nitrophenyl)urea | ZnCl₂ | 72% | 8 researchgate.net |
| [Cd₂(L)Cl₄] | 1,3-diethyl-1,3-bis(4-nitrophenyl)urea | CdCl₂·H₂O | 69% | 20 researchgate.net |
| [Pd₂(L)Cl₄] | 1,3-diethyl-1,3-bis(4-nitrophenyl)urea | PdCl₂ | 79% | 18 researchgate.net |
| [Pt₂(L)Cl₄] | 1,3-diethyl-1,3-bis(4-nitrophenyl)urea | PtCl₂ | 62% | 14 researchgate.net |
Reaction Chemistry and Transformational Pathways of 1 3 Nitrobenzyl Urea
Reactivity of the Nitro Group
The nitro group (-NO₂) is a powerful modulator of the molecule's reactivity. It serves as a key site for chemical transformation and strongly influences the electronic properties of the entire aromatic system.
The reduction of the nitro group is one of the most significant transformations for 1-(3-Nitrobenzyl)urea, as it opens pathways to a variety of amino-derivatives with distinct chemical properties. The reduction can proceed through several intermediates, with the final product depending on the choice of reducing agent and reaction conditions. unimi.it The generally accepted mechanism involves the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamine (B1172632), and finally to the amine. google.com
Common methods for the reduction of aromatic nitro compounds are applicable to this compound:
Catalytic Hydrogenation: This is a widely used method for converting nitroarenes to anilines. Reagents such as Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂) are highly effective. commonorganicchemistry.com This method is often preferred for its clean conversion and high yields.
Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) is a classic and robust method for nitro group reduction. commonorganicchemistry.com
Transfer Hydrogenation: An alternative to using gaseous hydrogen involves reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C or Raney nickel).
Selective Reduction: Under controlled conditions or with specific reagents, the reduction can be halted at the hydroxylamine stage. For example, using zinc dust in an aqueous solution of ammonium chloride can yield the corresponding 1-(3-hydroxylaminobenzyl)urea. wikipedia.org
The full reduction of the nitro group in this compound yields 1-(3-Aminobenzyl)urea, a key intermediate for further synthetic modifications, including the formation of heterocyclic structures.
| Reagent/Method | Primary Product | Intermediate(s) |
| H₂/Pd-C or Raney Ni | 1-(3-Aminobenzyl)urea | Nitroso, Hydroxylamine |
| Fe, Zn, or Sn in Acid | 1-(3-Aminobenzyl)urea | Nitroso, Hydroxylamine |
| Zinc dust / NH₄Cl | 1-(3-Hydroxylaminobenzyl)urea | Nitroso |
| Sodium Hydrosulfite (Na₂S₂O₄) | 1-(3-Aminobenzyl)urea | Nitroso, Hydroxylamine |
The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. This electronic pull significantly deactivates the benzene (B151609) ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. chempedia.info
The deactivating nature of the nitro group means that electrophilic aromatic substitution reactions on this compound will be slower and require more forcing conditions. Furthermore, as a meta-director, the nitro group will direct incoming electrophiles to the C4 and C6 positions of the aromatic ring. libretexts.org
Conversely, this strong electron-withdrawing capability activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). mdpi.comyoutube.com The nitro group can stabilize the negative charge of the Meisenheimer complex, a key intermediate formed during nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the nitro group.
Chemical Transformations Involving the Urea (B33335) Functionality
The urea moiety (-NH-CO-NH₂) is a versatile functional group that can participate in a variety of condensation and cyclization reactions.
While ureas are often the product of reactions involving amines and isocyanates, the N-H bonds of the urea group in this compound can still exhibit nucleophilic character. bioorganic-chemistry.commdpi.com Under appropriate conditions, the terminal -NH₂ group can react with strong acylating agents, such as acid chlorides or anhydrides, to form N-acylurea derivatives. However, these reactions can be challenging due to the reduced nucleophilicity of the urea nitrogens compared to a primary amine.
Condensation reactions with aldehydes or ketones are also possible, particularly under acidic or basic catalysis, leading to the formation of N-carbamoyl-imines or related adducts.
The structure of this compound and its derivatives makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems. A common strategy involves the reduction of the nitro group to an amine, creating a nucleophilic center that can react with the urea functionality.
For instance, the resulting 1-(3-Aminobenzyl)urea can undergo intramolecular cyclization under thermal or acid-catalyzed conditions. This reaction involves the attack of the newly formed aniline-type amino group onto the carbonyl carbon of the urea, followed by the elimination of ammonia (B1221849), to form a 1,2,3,4-tetrahydroquinazolin-2-one ring system.
Another important reaction involving the urea group is the Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea. researchgate.net While this is an intermolecular reaction, it highlights the propensity of the urea functionality to participate in cyclocondensation to form dihydropyrimidinones.
| Precursor | Reaction Type | Resulting Heterocycle |
| 1-(3-Aminobenzyl)urea | Intramolecular Cyclization | 1,2,3,4-Tetrahydroquinazolin-2-one |
| This compound (with other reagents) | Intermolecular Cyclocondensation (e.g., Biginelli type) | Substituted Dihydropyrimidinones |
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The substitution pattern on the aromatic ring of this compound is governed by the combined directing effects of the nitro group and the benzylurea (B1666796) substituent.
Electrophilic Substitution: The reactivity of the ring towards electrophiles is dominated by the strong deactivating, meta-directing nitro group. The benzylurea group (-CH₂-NHCONH₂) is considered a weakly activating or deactivating group with ortho, para-directing influence. However, the powerful deactivating effect of the nitro group is overriding.
Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation) will occur slowly and will be directed primarily to the positions that are meta to the nitro group and ortho/para to the benzylurea group.
-NO₂ group (meta-director): Directs to C4, C6.
-CH₂NHCONH₂ group (ortho, para-director): Directs to C2, C4, C6.
Nucleophilic Substitution: The presence of the nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr). mdpi.com Nucleophiles will preferentially attack the positions ortho and para to the nitro group (C2 and C4). If a suitable leaving group (such as a halogen) were present at one of these positions, it could be readily displaced by a nucleophile. In the absence of a leaving group, nucleophilic substitution of hydrogen (SNAr-H) is possible but typically requires specific oxidizing conditions.
| Reaction Type | Directing Group(s) | Favored Position(s) of Attack | Overall Reactivity |
| Electrophilic Substitution | -NO₂ (meta) and -CH₂NHCONH₂ (ortho, para) | C4, C6 | Low (Deactivated) |
| Nucleophilic Substitution | -NO₂ (ortho, para) | C2, C4 | High (Activated) |
Photochemical Transformations of Nitrobenzyl Moieties
The position of the nitro group on the benzene ring dictates the photochemical reactivity of nitrobenzyl compounds. The well-understood mechanism for ortho-nitrobenzyl compounds involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate, which subsequently rearranges to release the protected group.
However, for meta- and para-nitrobenzyl compounds, this direct intramolecular hydrogen abstraction is geometrically unfavorable. Consequently, their photochemical transformations often follow a different pathway, particularly in aqueous solutions. The photochemistry of 3-nitrobenzyl derivatives is characterized by an intramolecular photoredox reaction, which becomes significant in polar, protic solvents like water cdnsciencepub.com. In non-polar organic solvents, many 3-nitrobenzyl compounds are found to be relatively photochemically inert cdnsciencepub.com.
For this compound, it is anticipated that irradiation with UV light in an aqueous medium would initiate a photoredox process. This would involve the excited nitro group acting as an oxidant and the benzylic position being oxidized.
The photolysis of 3-nitrobenzyl compounds in aqueous solution is proposed to proceed from a triplet excited state cdnsciencepub.comrsc.org. The reaction is significantly influenced by the solvent environment, with the quantum efficiency decreasing as the concentration of water in the solvent mixture is reduced cdnsciencepub.com. This points to the essential role of water in the reaction mechanism, likely by stabilizing charged intermediates or participating directly in proton transfer steps.
The proposed mechanism for the photoredox reaction of m-nitrobenzyl alcohol involves a highly polarized triplet excited state. In this state, the nitro group facilitates the removal of a proton from the benzylic carbon. The presence of water is crucial for this process cdnsciencepub.com. Unlike the ortho isomers, which form a neutral aci-nitro intermediate, the photolysis of meta-nitrobenzyl compounds in aqueous media is thought to involve radical-ion pairs rsc.org.
Based on this, the photolysis of this compound would likely proceed through a similar intramolecular photoredox pathway in aqueous solution. The excited triplet state of the 3-nitrobenzyl moiety would initiate the oxidation of the benzylic carbon, leading to the cleavage of the C-N bond and release of urea.
The kinetics of this process are expected to be dependent on the pH of the solution and the solvent composition. For instance, the photoredox reaction of m-nitrobenzyl alcohol is subject to hydronium ion catalysis cdnsciencepub.com. The quantum yield of the reaction for m-nitrobenzyl alcohol is also influenced by the presence of salts, indicating the involvement of polar intermediates cdnsciencepub.com.
Below is a table summarizing the products and quantum yield information for the photolysis of m-nitrobenzyl alcohol, which serves as a model for the expected reactivity of the 3-nitrobenzyl moiety in this compound.
| Compound | Solvent | Products | Total Quantum Yield (Φ) | Reference |
| m-Nitrobenzyl alcohol | Neutral Water | m-Nitrobenzaldehyde, Azoxy compounds | < 0.01 (Absolute value at pH 14) | cdnsciencepub.com |
The photolysis of 3-nitrobenzyl compounds is characterized by the formation of distinct reactive intermediates compared to their ortho-isomers. While ortho-nitrobenzyl photochemistry is defined by the generation of an aci-nitro intermediate through a direct intramolecular hydrogen transfer, the geometry of the meta-isomer prevents this pathway.
Instead, the primary photochemical step for 3-nitrobenzyl derivatives in aqueous solution is believed to be the formation of a radical-ion pair from the triplet excited state rsc.org. For this compound, this would involve the formation of a radical cation at the benzylic position and a radical anion at the nitro group.
The proposed intermediates in the photolysis of m-nitrobenzyl alcohol, a model for the 3-nitrobenzyl moiety, are outlined below:
Triplet Excited State : Upon absorption of UV light, the 3-nitrobenzyl moiety is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet excited state. This triplet state is believed to be highly polarized and is the reactive species cdnsciencepub.comrsc.org.
Radical-Ion Pair : In aqueous solution, the excited triplet state can lead to the formation of a radical-ion pair. This intermediate is central to the subsequent oxidation of the benzylic position rsc.org.
m-Nitrosobenzyl Alcohol : The initial reduction product of the photoredox reaction is proposed to be m-nitrosobenzyl alcohol. This intermediate is likely highly reactive and undergoes further reactions rsc.org.
The collapse of the radical-ion pair leads to the formation of the oxidized product, which for this compound would be m-nitrobenzaldehyde following the release of urea. The reduced nitroso intermediate can then react with other molecules to form the observed azoxy compounds rsc.org.
The following table summarizes the key reactive intermediates proposed in the photolysis of the 3-nitrobenzyl moiety, based on studies of m-nitrobenzyl alcohol.
| Intermediate | Description | Role in Reaction Pathway | Reference |
| Triplet Excited State | The initial reactive species formed after photoexcitation. | Initiates the photoredox reaction. | cdnsciencepub.comrsc.org |
| Radical-Ion Pair | Formed from the triplet excited state in aqueous solution. | Facilitates the oxidation of the benzylic carbon. | rsc.org |
| m-Nitrosobenzyl alcohol | The initial reduction product of the nitro group. | A precursor to the formation of azoxy compounds. | rsc.org |
Advanced Spectroscopic and Structural Characterization Techniques for 1 3 Nitrobenzyl Urea Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 1-(3-Nitrobenzyl)urea. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy provides detailed information on the electronic environment of protons within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic, benzylic, and urea (B33335) protons.
Aromatic Protons: The four protons on the 3-nitrophenyl ring are chemically distinct and exhibit complex splitting patterns in the downfield region of the spectrum, typically between δ 7.50 and 8.30 ppm. oxinst.com The electron-withdrawing nature of the nitro group significantly deshields these protons. The proton at the C2 position, situated between the nitro and benzylurea (B1666796) substituents, is expected to be the most downfield. The coupling patterns (doublets, triplets, and doublet of doublets) arise from spin-spin coupling with adjacent protons, allowing for specific assignment. For instance, data from the related compound 3-nitrobenzyl alcohol shows aromatic signals at approximately 7.52 ppm, 7.67 ppm, 8.10 ppm, and 8.19 ppm. chemicalbook.com
Benzylic Protons (-CH₂-): The two methylene (B1212753) protons of the benzyl (B1604629) group are chemically equivalent and are expected to appear as a doublet due to coupling with the adjacent urea N-H proton. This signal typically resonates in the range of δ 4.3-4.8 ppm. rsc.org In 3-nitrobenzyl alcohol, this benzylic peak is observed at 4.80 ppm. oxinst.comchemicalbook.com
Urea Protons (-NH-CO-NH-): The urea moiety contains two N-H protons which can exhibit distinct chemical shifts and often appear as broad signals due to quadrupole effects of the nitrogen atom and potential hydrogen bonding. Their chemical shifts can be highly dependent on the solvent and concentration. Typically, the N-H proton adjacent to the benzyl group and the N-H proton adjacent to the nitrophenyl ring would appear in the region of δ 5.0-9.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.50 - 8.30 | m |
| Benzylic-CH₂ | 4.3 - 4.8 | d |
| Urea-NH (benzyl side) | 5.0 - 9.0 | br t |
| Urea-NH (phenyl side) | 5.0 - 9.0 | br s |
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in a single sharp peak for each unique carbon atom.
Urea Carbonyl Carbon (>C=O): The carbonyl carbon of the urea group is characteristically found far downfield, typically in the range of δ 155-160 ppm, due to the deshielding effect of the electronegative oxygen and nitrogen atoms. rsc.org
Aromatic Carbons: The six carbons of the 3-nitrophenyl ring will give rise to six distinct signals in the aromatic region (δ 115-150 ppm). The carbon atom bearing the nitro group (C3) is expected to be significantly downfield (around δ 148 ppm), as is the carbon attached to the urea nitrogen (C1). The other four aromatic carbons will resonate at higher fields.
Benzylic Carbon (-CH₂-): The methylene carbon of the benzyl group is expected to appear in the range of δ 44-50 ppm. For comparison, the benzylic carbon in N-benzylacetamide appears at δ 43.24 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Urea Carbonyl (C=O) | 155 - 160 |
| Aromatic C-NO₂ | ~148 |
| Aromatic C-NH | 138 - 142 |
| Aromatic C-H | 115 - 130 |
| Benzylic CH₂ | 44 - 50 |
Two-dimensional (2D) NMR experiments are powerful tools for establishing definitive structural assignments and probing the three-dimensional conformation of molecules in solution. wikipedia.org
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other through chemical bonds (typically over two to three bonds). libretexts.org For this compound, COSY would be instrumental in:
Confirming the coupling between the benzylic -CH₂- protons and the adjacent -NH- proton of the urea linker.
Tracing the connectivity of the protons around the aromatic ring, allowing for unambiguous assignment of the H2, H4, H5, and H6 protons based on their coupling patterns. For example, analysis of 3-nitrobenzaldehyde (B41214) showed COSY interactions between protons at 8.21 and 7.63 ppm, and between 7.63 and 7.50 ppm. oxinst.com
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orghuji.ac.il This provides crucial information about the molecule's conformation and stereochemistry. For this compound, NOESY could reveal:
Spatial proximity between the benzylic protons and the aromatic proton at the C2 position of the ring.
Correlations between the urea N-H protons and nearby aromatic or benzylic protons, which would help to define the preferred orientation of the benzyl and nitrophenyl groups relative to the central urea bridge.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Signatures
Fourier-Transform Infrared (FT-IR) Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations such as stretching and bending. The spectrum of this compound is dominated by characteristic absorptions from its key functional groups.
N-H Stretching: The N-H bonds of the urea moiety typically show strong, broad absorption bands in the 3200-3500 cm⁻¹ region. docbrown.info
C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the benzylic -CH₂- stretching vibrations are observed just below 3000 cm⁻¹. vscht.cz
C=O Stretching: A very strong and sharp absorption band for the urea carbonyl group (Amide I band) is expected around 1680-1700 cm⁻¹. docbrown.info
N-O Stretching: The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. researchgate.net
N-H Bending and C-N Stretching: The N-H bending vibration (Amide II band) occurs in the 1600-1650 cm⁻¹ range, often coupled with C=C aromatic stretching. C-N stretching vibrations are found at lower wavenumbers, typically around 1450 cm⁻¹. docbrown.inforesearchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. Key expected Raman signals for this compound would include the symmetric NO₂ stretching vibration (~1350 cm⁻¹) and the aromatic ring breathing modes.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Urea N-H | Stretching | 3200 - 3500 | Strong, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Benzylic C-H | Stretching | 2850 - 3000 | Medium |
| Urea C=O | Stretching (Amide I) | 1680 - 1700 | Very Strong |
| Urea N-H | Bending (Amide II) | 1600 - 1650 | Strong |
| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium-Strong |
| Nitro NO₂ | Asymmetric Stretching | 1500 - 1570 | Strong |
| Nitro NO₂ | Symmetric Stretching | 1300 - 1370 | Strong |
| Urea C-N | Stretching | ~1450 | Medium |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound (C₈H₉N₃O₃, molecular weight: 195.18 g/mol ) and for elucidating its structure through analysis of its fragmentation patterns.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized to form a molecular ion (M⁺• or [M+H]⁺). This ion and its subsequent fragment ions are detected.
Molecular Ion Peak: A prominent molecular ion peak is expected for this aromatic compound at m/z 195. quizlet.com
Fragmentation Pattern: The fragmentation of this compound is guided by the stability of the resulting ions and neutral losses. Key fragmentation pathways include:
Loss of Nitro Group: Aromatic nitro compounds characteristically lose NO₂ (46 u) and/or NO (30 u). miamioh.eduresearchgate.net This would lead to fragment ions at m/z 149 and m/z 165, respectively.
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the urea nitrogen can generate a stable 3-nitrobenzyl cation at m/z 136.
Urea Fragmentation: Cleavage of the C-N bonds within the urea linker is also a common pathway. nih.gov This can lead to the formation of ions corresponding to isocyanates or amine fragments.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Identity | Neutral Loss |
|---|---|---|
| 195 | [M]⁺• | - |
| 165 | [M - NO]⁺• | NO (30 u) |
| 149 | [M - NO₂]⁺• | NO₂ (46 u) |
| 136 | [C₇H₆NO₂]⁺ | C H₃N₂O |
| 106 | [C₇H₆O]⁺• | From [M - NO₂]⁺• losing HNCO |
| 90 | [C₆H₄O]⁺• | From m/z 136 losing NO₂ |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The presence of chromophores—the nitrophenyl group and the urea carbonyl group—in this compound makes it UV-active. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.
Based on studies of structurally similar nitroaromatic compounds like 3-nitrobenzaldehyde, the UV-Vis spectrum of this compound is predicted to have three main features: uni-muenchen.dersc.org
A strong absorption band around 250 nm , attributed to a π → π* transition involving the entire conjugated system of the nitrophenyl ring.
A band of intermediate intensity near 300 nm , likely corresponding to another π → π* transition within the aromatic system. rsc.org
A weak absorption band at longer wavelengths, around 350 nm , which is characteristic of a forbidden n → π* transition involving the non-bonding electrons on the oxygen atoms of the nitro group. uni-muenchen.de
These absorption characteristics are crucial for quantitative analysis and for understanding the electronic properties of the molecule.
Crystallographic Data for this compound Currently Unavailable in Public Databases
A thorough search of public scientific databases and chemical literature has revealed no published X-ray crystallography data for the compound This compound . Consequently, a detailed analysis of its solid-state structure, including precise bond lengths, bond angles, dihedral angles, intermolecular interactions, and crystal packing, cannot be provided at this time.
X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on the molecule's conformation, the specific lengths of its chemical bonds, the angles between those bonds, and how individual molecules interact with each other to form a crystal lattice. These interactions, such as hydrogen bonding networks, are crucial for understanding the physical and chemical properties of a compound.
While crystallographic studies have been conducted on structurally related molecules, such as various substituted nitrophenyl ureas, this information cannot be extrapolated to this compound. The presence of a benzyl group (a phenyl ring attached to a CH₂ moiety) in this compound, as opposed to a direct phenyl-urea linkage found in many studied analogs, introduces significant structural differences. These include changes in molecular conformation, flexibility, and the potential for different hydrogen bonding patterns and crystal packing arrangements.
Without experimental crystallographic data, any discussion of the specific structural parameters for this compound would be purely speculative. The generation of accurate data tables for bond lengths, angles, and hydrogen bonding networks requires a solved crystal structure, which does not appear to be available in the public domain. Further experimental research would be necessary to elucidate the solid-state structure of this specific compound.
Computational and Theoretical Investigations of 1 3 Nitrobenzyl Urea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering a detailed view of molecules at the atomic and electronic levels. For 1-(3-Nitrobenzyl)urea, these methods can elucidate its intrinsic properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry of molecules. For this compound, DFT calculations, often using basis sets like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of its most stable conformation.
Conformational analysis of this compound would reveal the rotational barriers around the single bonds, particularly the C-N bonds of the urea (B33335) moiety and the C-C bond connecting the benzyl (B1604629) group to the urea. This analysis helps in identifying the lowest energy conformer, which is crucial for understanding its interaction with biological targets or its packing in a crystal lattice. The presence of the nitro group and the urea moiety introduces the possibility of intramolecular hydrogen bonding, which would be a key factor in determining the most stable conformation.
Table 1: Predicted Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |
|---|---|
| C=O Bond Length (Urea) | ~1.25 Å |
| C-N Bond Lengths (Urea) | ~1.38 Å |
| N-O Bond Lengths (Nitro) | ~1.23 Å |
| Dihedral Angle (Urea-Benzyl) | Variable, dependent on conformation |
Note: These are typical values for similar functional groups and the actual values for this compound would require specific calculations.
The electronic properties of this compound can be understood by analyzing its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
For this compound, the HOMO is expected to be localized on the urea and benzyl moieties, which are more electron-rich. In contrast, the LUMO is likely to be concentrated on the nitrobenzyl part of the molecule, particularly the nitro group, which is a strong electron-withdrawing group. researchgate.net A smaller HOMO-LUMO gap would suggest higher reactivity.
Analysis of the charge distribution using methods like Atoms in Molecules (AIM) or by mapping the Molecular Electrostatic Potential (MEP) provides further insights. The MEP map would visually indicate the electron-rich and electron-deficient regions of the molecule. For this compound, the oxygen atoms of the nitro and urea groups would be regions of negative potential (red), making them susceptible to electrophilic attack, while the hydrogen atoms of the urea's NH2 group would be regions of positive potential (blue), indicating their potential for hydrogen bonding.
DFT calculations can predict various spectroscopic parameters. For instance, theoretical calculations of vibrational frequencies can aid in the assignment of experimental FT-IR and Raman spectra. biointerfaceresearch.comresearchgate.netresearchgate.netnih.gov For this compound, characteristic vibrational modes would include the C=O stretching of the urea group, N-H stretching and bending vibrations, and the symmetric and asymmetric stretching of the NO2 group. researchgate.netnih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Urea | C=O stretch | ~1650-1680 |
| Urea | N-H stretch | ~3300-3500 |
| Nitro | Asymmetric NO₂ stretch | ~1500-1570 |
| Nitro | Symmetric NO₂ stretch | ~1300-1370 |
| Aromatic | C-H stretch | ~3000-3100 |
Note: These are typical frequency ranges and the precise values for this compound would be obtained from specific DFT calculations.
Computational Modeling of Reaction Pathways and Mechanistic Studies
Computational modeling can be employed to study the reaction pathways and mechanisms involving this compound. For instance, the hydrolysis of the urea moiety is a reaction of significant interest. nih.gov Theoretical calculations can determine the activation energies for different proposed mechanisms, such as acid-catalyzed, base-catalyzed, or neutral hydrolysis. nih.gov This would involve locating the transition state structures and calculating the free energy barriers for each pathway. Such studies can reveal the most favorable reaction conditions and provide a detailed understanding of the reaction mechanism at a molecular level.
Analysis of Intermolecular Interactions and Supramolecular Assembly
The urea functional group is well-known for its ability to form strong hydrogen bonds, which can lead to the formation of supramolecular assemblies. rsc.orgmdpi.comrsc.org Computational studies can be used to analyze the intermolecular interactions that govern the self-assembly of this compound. By modeling dimers, trimers, or larger clusters, it is possible to identify the most stable hydrogen bonding patterns. The presence of the nitro group can also influence the supramolecular structure through dipole-dipole interactions or by participating in weaker C-H···O interactions. These computational investigations are crucial for understanding the crystal packing of the molecule and for designing novel materials with desired properties.
Computational Structure-Activity Relationship (CSAR) Studies for Chemical Modulators and Ligands
For a series of derivatives of this compound, a CSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. mdpi.com By correlating these descriptors with experimentally determined biological activity, a predictive model can be developed. Such a model could guide the synthesis of new derivatives with potentially enhanced activity. For instance, descriptors related to hydrophobicity (logP), electronic properties (HOMO/LUMO energies), and steric factors could be important in determining the activity of these compounds as modulators or ligands for a specific biological target.
Advanced Applications and Research Horizons of 1 3 Nitrobenzyl Urea in Chemical Science
Role as Precursors in Advanced Organic Synthesis and Materials Science
The strategic placement of reactive functional groups in 1-(3-nitrobenzyl)urea makes it an excellent building block for the synthesis of more complex molecular architectures and functional materials.
Development of Organic Frameworks (e.g., MOFs) and Self-Assembling Supramolecular Structures
The urea (B33335) functional group is known for its capacity to form strong hydrogen bonds, a key interaction in the construction of supramolecular assemblies and porous materials like metal-organic frameworks (MOFs). scispace.comnih.gov While direct incorporation of this compound into MOF structures is an area of ongoing research, the principle of using urea-containing ligands for the design of functional MOFs is well-established. scispace.comnih.govunimi.ituantwerpen.be These frameworks can be engineered for specific applications, such as sensing nitro-substituted compounds, by tailoring the orientation of the urea groups within the pore cavities. scispace.comnih.gov
The inherent hydrogen-bonding capabilities of the urea moiety, combined with potential π-π stacking interactions from the aromatic ring, make this compound and its derivatives prime candidates for the construction of self-assembling supramolecular structures. rsc.org These ordered assemblies can range from nano-belts to complex gel networks, driven by a combination of hydrogen bonding and other non-covalent interactions. rsc.orgresearchgate.net For instance, urea derivatives have been shown to induce the self-assembly of materials into wrinkled porous nanosheets, a process that can be controlled by varying synthesis conditions to optimize material properties for applications like photocatalysis. nih.govrsc.org
Synthesis of Novel Ligands for Coordination Chemistry
This compound serves as a valuable scaffold for the synthesis of novel ligands for coordination chemistry. The urea and nitro groups can be chemically modified to introduce a variety of donor atoms, allowing for the creation of polydentate ligands with tailored coordination properties. These ligands can then be used to form stable complexes with a range of metal centers. nih.govresearchgate.net
The coordination chemistry of urea and thiourea derivatives is a rich field, with the lone pair-exhibiting sulfur (in thioureas) and oxygen (in ureas) atoms acting as effective ligating centers. rsc.org The resulting metal complexes have shown potential in various applications, including catalysis and materials science. For example, metal complexes of ligands derived from urea analogues have been synthesized and characterized, demonstrating the versatility of this class of compounds in forming coordination complexes with diverse metals. nih.govresearchgate.netnih.govdntb.gov.ua The nitro group on the benzyl (B1604629) ring can also participate in coordination or be chemically transformed to further functionalize the ligand. nih.gov
Application as Biochemical Probes in Enzyme Mechanism Research
The structural motifs present in this compound make it and its derivatives suitable for use as biochemical probes to investigate enzyme mechanisms and molecular interactions with biological macromolecules.
Studies on Enzyme Inhibition Mechanisms (e.g., urease)
Urea derivatives are widely recognized for their role in medicinal chemistry, often acting as inhibitors of various enzymes. nih.govresearchgate.net The urea functionality can mimic transition states of enzymatic reactions, leading to potent inhibition. nih.gov Specifically, photolabile ortho-nitrobenzyl derivatives of urea have been synthesized and used to study the mechanism of enzymes like urease. acs.org These "caged" urea compounds can release urea upon photolysis, allowing for time-resolved studies of enzyme activity. acs.org Research has shown that N-(α-carboxy-2-nitrobenzyl)urea is not a substrate for urease, nor do its photolytic byproducts inhibit the enzyme's hydrolysis of free urea, making it an excellent tool for mechanistic investigations. acs.org
Investigations of Molecular Interactions with Biomolecules
The ability of the urea group to form multiple stable hydrogen bonds is central to its utility in studying molecular interactions with biomolecules. nih.gov These interactions are crucial for the specific biological activity of many drugs and probes. nih.gov By incorporating the this compound scaffold into larger molecules, researchers can probe the binding pockets of proteins and other biological targets. The nitro group can also serve as a spectroscopic handle or be modified to attach fluorescent tags or other reporter groups, facilitating the study of these interactions.
Exploration in Catalytic Systems and Novel Reagent Development
The unique electronic and structural properties of this compound and its derivatives open up avenues for their exploration in catalysis and as novel reagents in organic synthesis.
Urea and thiourea derivatives have been successfully employed as organocatalysts in a variety of chemical transformations. rsc.orgmdpi.com The hydrogen-bonding capabilities of the urea moiety can be harnessed to activate substrates and control stereochemistry. Furthermore, when incorporated into metal complexes, ligands derived from this compound can create catalytically active centers for a range of reactions, including hydrogenation and oxidation processes. rsc.org The electronic nature of the nitrobenzyl group can be tuned to influence the catalytic activity of the metal center. The development of new reagents based on this scaffold could lead to novel synthetic methodologies with enhanced efficiency and selectivity.
Environmental Chemistry Research: Studies on Degradation and Stability
While specific environmental degradation and stability studies on this compound are not extensively documented in publicly available literature, the compound's structure, featuring a nitroaromatic group and a urea moiety, allows for predictions of its likely environmental fate based on research conducted on analogous compounds. The stability and degradation of this compound in the environment will be influenced by the susceptibility of both the 3-nitrobenzyl and the urea functional groups to biotic and abiotic degradation processes.
The nitroaromatic portion of the molecule is generally resistant to aerobic biodegradation due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring to oxidative enzymatic attack. However, numerous microorganisms have demonstrated the ability to metabolize nitroaromatic compounds under both aerobic and anaerobic conditions. The initial steps in the biodegradation of nitroaromatic compounds often involve the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. For compounds similar to the 3-nitrobenzyl moiety, such as nitrotoluenes, microbial degradation can also be initiated by the oxidation of the benzylic carbon. For instance, some Pseudomonas species are known to degrade 4-nitrotoluene by first oxidizing the methyl group to a carboxylic acid, followed by further degradation. nih.govasm.org
The urea functional group is susceptible to hydrolysis, a reaction catalyzed by the urease enzyme, which is ubiquitous in soil and water environments. This enzymatic hydrolysis would break the amide bond, leading to the formation of 3-nitrobenzylamine and isocyanic acid, which would rapidly hydrolyze to ammonia (B1221849) and carbon dioxide. The stability of the urea linkage is therefore expected to be a key factor in the persistence of this compound in the environment.
Abiotic degradation pathways may also play a role in the environmental fate of this compound. Photodegradation is a potential transformation route, particularly for the nitroaromatic part of the molecule. Nitrobenzyl compounds are known to be photolabile and can undergo rearrangement and cleavage reactions upon exposure to ultraviolet radiation.
The following table summarizes the potential degradation pathways and influencing factors for this compound based on the chemistry of its constituent functional groups.
| Degradation Pathway | Description | Key Intermediates/Products | Influencing Factors |
|---|---|---|---|
| Microbial Nitro Reduction | Reduction of the nitro group to an amino group via nitroso and hydroxylamino intermediates. | 1-(3-Aminobenzyl)urea | Anaerobic or microaerophilic conditions, presence of suitable microbial populations. |
| Microbial Oxidation of Benzyl Group | Oxidation of the benzylic carbon, potentially leading to the formation of a carboxylic acid. | 1-(3-Nitrobenzoyl)urea | Aerobic conditions, specific microbial enzymes. |
| Urease-Catalyzed Hydrolysis | Enzymatic cleavage of the urea linkage. | 3-Nitrobenzylamine, Ammonia, Carbon Dioxide | Presence of urease enzyme, soil/water pH, temperature. |
| Photodegradation | Degradation initiated by the absorption of light, leading to cleavage or rearrangement of the molecule. | Complex mixture of photoproducts | Sunlight intensity and wavelength, presence of photosensitizers. |
Pedagogical Applications in Organic Chemistry for Illustrating Fundamental Concepts
The molecular structure of this compound makes it an excellent candidate for use in pedagogical settings to illustrate a range of fundamental concepts in organic chemistry. Its synthesis and reactivity can be employed to teach students about reaction mechanisms, substituent effects, and the interplay of different functional groups within a single molecule.
One of the primary pedagogical applications of this compound is in the teaching of electrophilic aromatic substitution and the concept of directing groups . The nitro group (-NO2) is a classic example of a strong deactivating, meta-directing group. Students can be asked to predict the outcome of electrophilic substitution reactions, such as nitration or halogenation, on the aromatic ring of this compound. The electron-withdrawing nature of the nitro group, through both inductive and resonance effects, deactivates the ring towards attack by electrophiles and directs incoming substituents to the meta position. This provides a practical example for discussing resonance structures and the stability of the sigma complex (arenium ion) intermediates.
The synthesis of this compound itself is a valuable teaching tool for demonstrating nucleophilic acyl substitution or nucleophilic addition reactions. A common method for the synthesis of unsymmetrical ureas involves the reaction of an amine with an isocyanate. nih.govorganic-chemistry.org In the context of this compound, this could be approached in two ways, providing a platform for a discussion on retrosynthetic analysis:
The reaction of 3-nitrobenzylamine with an isocyanate source (e.g., generated in situ from the Hofmann rearrangement of an amide).
The reaction of 3-nitrobenzyl isocyanate with ammonia.
These synthetic routes allow for the exploration of the nucleophilicity of amines and the electrophilicity of the isocyanate group, as well as the mechanism of nucleophilic attack on the carbonyl carbon.
Furthermore, the presence of multiple functional groups—a nitro group, an aromatic ring, a urea, and a benzylic position—allows for discussions on chemoselectivity . Students can be challenged to devise synthetic schemes that modify one part of the molecule while leaving the others intact. For example, the reduction of the nitro group to an amine could be contrasted with the potential for oxidation at the benzylic position or hydrolysis of the urea.
The following interactive table highlights the key pedagogical concepts that can be illustrated using this compound.
| Fundamental Concept | Application with this compound | Key Learning Outcomes |
|---|---|---|
| Substituent Effects | The nitro group's influence on the reactivity of the benzene (B151609) ring in electrophilic aromatic substitution. | Understanding of activating/deactivating and ortho,para/meta directing effects; resonance and inductive effects. |
| Reaction Mechanisms | Synthesis of the urea moiety via nucleophilic addition-elimination (e.g., from an isocyanate). | Understanding the mechanism of urea formation, nucleophilicity, and electrophilicity. |
| Retrosynthetic Analysis | Devising synthetic routes to this compound from simpler starting materials. | Ability to disconnect target molecules and propose plausible synthetic pathways. |
| Functional Group Interconversion | Exploring reactions such as the reduction of the nitro group or the hydrolysis of the urea. | Knowledge of common synthetic transformations and the reagents used to achieve them. |
| Spectroscopic Analysis | Predicting and interpreting the 1H NMR, 13C NMR, and IR spectra of the compound. | Ability to correlate molecular structure with spectroscopic data. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Nitrobenzyl)urea, and how can purity be validated?
- Methodological Answer : The synthesis typically involves reacting 3-nitrobenzyl halides (e.g., 3-nitrobenzyl bromide or chloride) with urea derivatives under nucleophilic substitution conditions. For example, 3-nitrobenzyl chloride can react with a urea precursor in an inert solvent (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts . Purity validation requires HPLC or LC-MS for chemical homogeneity, supplemented by H NMR to confirm structural integrity.
Q. How is the crystal structure of this compound derivatives characterized, and what insights do these structures provide?
- Methodological Answer : X-ray crystallography is the gold standard. For instance, a related nitrobenzyl-containing compound (CHClNO) crystallizes in a triclinic system (space group P1) with cell parameters a = 8.8386 Å, b = 10.4309 Å, and c = 14.8625 Å. Hydrogen-bonding networks (N–H···O, N–H···Cl) stabilize the structure, influencing solubility and stability .
Q. What in vivo bioactivity data exist for this compound derivatives, and how are these assays designed?
- Methodological Answer : Anticonvulsant activity is evaluated using subcutaneous pentylenetetrazol (PTZ) tests in mice. A derivative showed an ED of 0.0143 mmol/kg, indicating potency. Experimental design includes dose-response curves, control groups (vehicle and positive controls like diazepam), and statistical validation of seizure latency and mortality rates .
Advanced Research Questions
Q. How can researchers resolve contradictions between structural data and bioactivity profiles in nitrobenzyl-urea derivatives?
- Methodological Answer : Use computational docking (e.g., AutoDock Vina) to map the compound’s interaction with biological targets (e.g., GABA receptors). Compare crystallographic torsion angles (e.g., 23.53° in the indole ring ) with docking poses to identify steric or electronic mismatches. Validate hypotheses via site-directed mutagenesis or structure-activity relationship (SAR) studies .
Q. What role do intermolecular interactions play in the stability of this compound crystals, and how can these be exploited for co-crystallization?
- Methodological Answer : Hydrogen bonds (e.g., N–H···O, O–H···Cl) and π-π stacking between aromatic rings (e.g., nitrophenyl and indole groups ) dictate packing efficiency. Co-crystallization with carboxylic acids (e.g., succinic acid) can enhance solubility while maintaining stability. Monitor via differential scanning calorimetry (DSC) and powder XRD .
Q. How does the nitro group in this compound influence its reactivity, and what derivatives are synthetically accessible?
- Methodological Answer : The nitro group can be reduced to an amine (e.g., using H/Pd-C) to form 1-(3-aminobenzyl)urea, altering electronic properties for SAR studies. Substitution reactions (e.g., Suzuki coupling) at the benzyl position enable diversification. Monitor reaction progress via TLC and characterize intermediates by FT-IR (nitro peak at ~1520 cm) .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound analogs?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity), BBB permeability, and metabolic stability. Input atomic coordinates from crystallography (e.g., C19–C24 nitrophenyl plane ) to refine molecular dynamics simulations. Validate predictions with in vitro Caco-2 permeability assays and microsomal stability tests .
Q. How can researchers optimize the anticonvulsant efficacy of this compound through SAR studies?
- Methodological Answer : Systematically modify substituents on the benzyl and urea moieties. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
